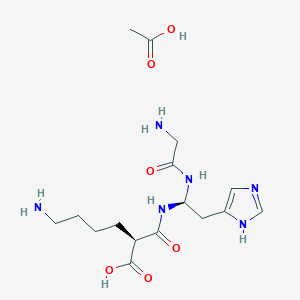
Gholo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gholo is a natural compound that has been used for centuries in traditional medicine to treat various ailments. It is a complex mixture of bioactive compounds that have been found to have numerous therapeutic properties. In recent years, scientific research has focused on the potential of Gholo as a novel therapeutic agent.
Wirkmechanismus
The mechanism of action of Gholo is not fully understood. However, studies have shown that it works by modulating various signaling pathways in the body. Gholo has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It also has antioxidant properties that help to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Gholo has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. It also has antimicrobial properties that make it effective against a wide range of bacteria and fungi. Gholo has been found to have anticancer properties that make it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Gholo has several advantages for lab experiments. It is a natural compound that is easily extracted from the Gholo plant. It has a wide range of biological activities that make it a useful tool for studying various diseases. However, Gholo has several limitations as well. It is a complex mixture of compounds that makes it difficult to isolate individual components. It also has variable potency, which makes it difficult to standardize for use in experiments.
Zukünftige Richtungen
The potential of Gholo as a therapeutic agent is still being explored. Future research should focus on the development of standardized extracts of Gholo that can be used in clinical trials. Studies should also focus on identifying the individual components of Gholo that are responsible for its therapeutic properties. Furthermore, research should investigate the potential of Gholo as a treatment for various diseases such as cancer, inflammatory diseases, and microbial infections.
Synthesemethoden
Gholo is a natural compound that is extracted from the leaves of the Gholo plant. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted material is then purified using chromatographic techniques to isolate the bioactive compounds. The final product is a complex mixture of compounds that have been found to have therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Gholo has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Gholo has been found to have a wide range of biological activities that make it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
151142-89-1 |
|---|---|
Produktname |
Gholo |
Molekularformel |
C16H28N6O6 |
Molekulargewicht |
400.43 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(1S)-1-[(2-aminoacetyl)amino]-2-(1H-imidazol-5-yl)ethyl]carbamoyl]hexanoic acid |
InChI |
InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)13(22)20-11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11+;/m0./s1 |
InChI-Schlüssel |
PDSFNTVWBBHQQG-VZXYPILPSA-N |
Isomerische SMILES |
CC(=O)O.C1=C(NC=N1)C[C@H](NC(=O)CN)NC(=O)[C@H](CCCCN)C(=O)O |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(NC(=O)CN)NC(=O)C(CCCCN)C(=O)O |
Kanonische SMILES |
CC(=O)O.C1=C(NC=N1)CC(NC(=O)CN)NC(=O)C(CCCCN)C(=O)O |
Synonyme |
GHOLO glycyl-histidyl-omega(NHCO)lysine, monoacetate glycyl-histidyl-omega(NHCO)lysine, monoacetate, (R,S)-isomer H-Gly-His omega(NHCO)Lys-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



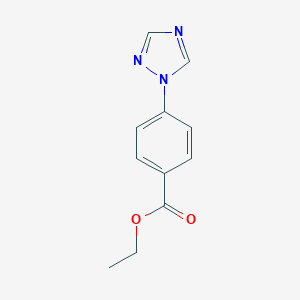
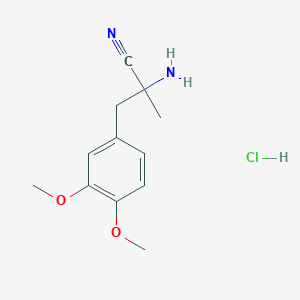
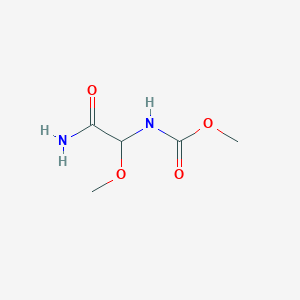

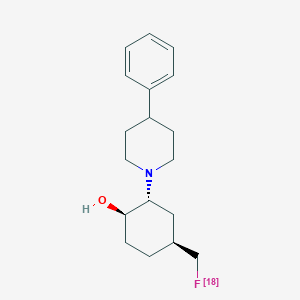

![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
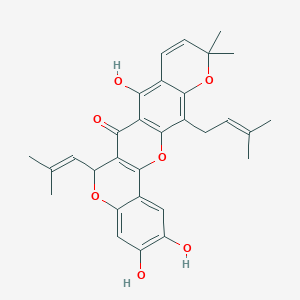
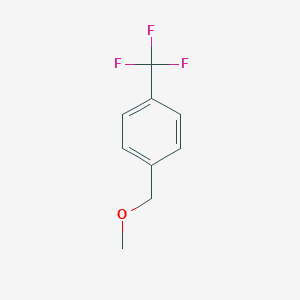
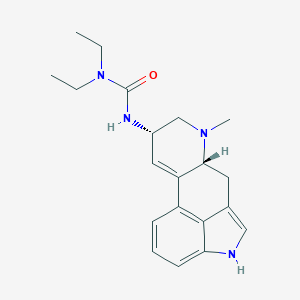
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
